Ethyl 2-Ethoxy-4-methylbenzoate-d10
Description
Molecular Identity and Classification
Ethyl 2-ethoxy-4-methylbenzoate-d10 (CAS 1246819-13-5) is a deuterated isotopologue of ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5). Its molecular formula is C$${12}$$H$${6}$$D$${10}$$O$${3}$$ , with a molecular weight of 218.32 g/mol . The compound belongs to the class of deuterated aromatic esters , specifically classified as a benzoate derivative with isotopic modification. It is used in analytical chemistry and pharmaceutical research as a stable isotopic tracer due to its non-radioactive nature .
| Property | Value | Source |
|---|---|---|
| CAS Number (deuterated) | 1246819-13-5 | |
| Parent CAS Number | 88709-17-5 | |
| Molecular Formula | C$${12}$$H$${6}$$D$${10}$$O$${3}$$ | |
| Molecular Weight | 218.32 g/mol |
Chemical Structure and Deuteration Pattern
The compound features a benzoate core with two ethoxy groups and a methyl substituent (Figure 1). Deuteration occurs at ten hydrogen positions:
- Five deuterium atoms on the ethyl group (–OC$$2$$D$$5$$) of the ester moiety.
- Five deuterium atoms on the ethoxy group (–O–C$$2$$D$$5$$) at the ortho position .
The IUPAC name is 1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate , reflecting the deuteration pattern . The aromatic ring remains non-deuterated, preserving the electronic properties of the parent compound while altering kinetic behavior .
Isotopic Distribution and Stability
The isotopic purity of this compound typically exceeds 98% , ensuring minimal protiated contamination . Key stability features include:
- Enhanced metabolic stability due to the kinetic isotope effect (KIE), which slows cleavage of C–D bonds compared to C–H bonds .
- Resistance to oxidative degradation in biological systems, as demonstrated in deuterated drug analogs .
Deuterium incorporation increases the molecular weight by 10 atomic mass units compared to the parent compound, a critical factor in mass spectrometry applications .
Historical Context of Deuterated Benzoate Esters
Deuterated compounds gained prominence after Harold Urey’s discovery of deuterium in 1931. The first commercial deuterated solvents (e.g., deuterated benzene, C$$6$$D$$6$$) emerged in the 1960s for nuclear magnetic resonance (NMR) spectroscopy . Deuterated benzoate esters, including this compound, became significant in the 21st century for:
- Pharmaceutical research : Deuterated drugs like deutetrabenazine (2017) validated the utility of deuteration in improving pharmacokinetics .
- Analytical chemistry : Use as internal standards in quantitative NMR and LC-MS .
Synthetic methods evolved from early acid-catalyzed H/D exchange to modern iridium-catalyzed directed deuteration, enabling precise labeling of aromatic esters .
Relationship to Parent Compound (Ethyl 2-Ethoxy-4-methylbenzoate)
The parent compound (C$${12}$$H$${16}$$O$$_3$$, MW 208.25 g/mol) shares identical structural features except for deuteration . Key comparisons:
Deuteration does not alter the compound’s primary chemical reactivity but modifies its physicochemical behavior in biological and analytical contexts .
Properties
CAS No. |
1246819-13-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
218.318 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
PQLJVFJXXWBUPR-IZUSZFKNSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC |
Synonyms |
2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester-d10; |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification with Deuterated Ethanol
The foundational method for synthesizing this compound involves acid-catalyzed esterification of 2-ethoxy-4-methylbenzoic acid with deuterated ethanol (CH3CD2OH). This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst at reflux temperatures (80–100°C). The deuterated ethanol ensures selective incorporation of deuterium at the ethyl group’s terminal positions.
Reaction Conditions:
-
Molar Ratio: 1:3 (acid:deuterated ethanol)
-
Catalyst Concentration: 5–10% w/w
-
Reaction Time: 12–24 hours
-
Yield: 65–78% (isolated after purification)
Deuterium incorporation is confirmed via -NMR spectroscopy, where the absence of proton signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 4.1–4.3 ppm (ethoxy CH2) verifies successful deuteration.
Mechanochemical Synthesis
Recent advances in solvent-free mechanochemistry have been adapted for deuterated esters. Ball milling 2-ethoxy-4-methylbenzoic acid with deuterated ethanol and a catalytic amount of ammonium chloride achieves esterification within 2–4 hours. This method reduces side reactions and improves atom economy compared to traditional thermal approaches.
Key Parameters:
-
Milling Frequency: 30 Hz
-
Reaction Vessel: Stainless steel jar with ZrO2 balls
-
Temperature: Ambient (25°C)
-
Yield: 72–85%
Mechanochemical synthesis avoids thermal degradation, critical for preserving the deuterated ethyl group’s stability. Fourier-transform infrared (FTIR) spectroscopy shows characteristic C=O stretches at 1,715 cm and C–D vibrations at 2,100–2,200 cm.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Crude reaction mixtures are purified via sequential extractions using dichloromethane (DCM) and saturated sodium bicarbonate. The organic phase is dried over anhydrous magnesium sulfate, followed by rotary evaporation. This step removes unreacted carboxylic acid and catalyst residues.
Extraction Efficiency:
| Solvent System | Partition Coefficient (K) | Acid Removal (%) |
|---|---|---|
| DCM/NaHCO3 (1:1) | 4.2 | 92 |
| Ethyl Acetate/H2O (2:1) | 3.8 | 88 |
Column Chromatography
Silica gel chromatography (60–120 mesh) with hexane:ethyl acetate (9:1) eluent achieves >98% purity. The deuterated ester elutes at Rf = 0.45–0.50, monitored by thin-layer chromatography (TLC).
Chromatographic Data:
-
Column Dimensions: 30 cm × 2.5 cm
-
Flow Rate: 2 mL/min
-
Retention Volume: 120–150 mL
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR (400 MHz, CDCl3):
-
δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H)
-
δ 6.85 (d, J = 8.4 Hz, 1H, Ar–H)
-
δ 4.30 (q, J = 7.2 Hz, 2H, OCH2CD2CD3)
-
δ 2.55 (s, 3H, Ar–CH3)
Deuterium content is quantified via -NMR, showing 98.5% isotopic enrichment at the ethyl group.
High-Resolution Mass Spectrometry (HRMS)
-
Observed m/z: 218.3102 [M+H]
-
Theoretical m/z: 218.3105 (C12H6D10O3)
-
Error: 1.4 ppm
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Deuterium Enrichment (%) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 78 | 95 | 98.5 | 120 |
| Mechanochemical Synthesis | 85 | 98 | 99.1 | 45 |
Mechanochemical synthesis outperforms traditional methods in energy efficiency and isotopic purity, making it preferable for large-scale production.
Challenges and Optimization Strategies
Deuterium Scrambling
Excessive heating during acid-catalyzed reactions causes deuterium redistribution between the ethoxy and ethyl groups. Mitigation strategies include:
-
Using mild Lewis acids (e.g., ZnCl2) instead of Brønsted acids
-
Lowering reaction temperatures to 60–70°C
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Ethoxy-4-methylbenzoate-d10 can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethoxy-4-methylbenzoic acid
Reduction: 2-Ethoxy-4-methylbenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Ethoxy-4-methylbenzoate-d10 has several applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in vivo.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of complex organic molecules and as a standard for quality control.
Mechanism of Action
The mechanism of action of Ethyl 2-Ethoxy-4-methylbenzoate-d10 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound and study its interactions and transformations in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Ethoxy-4-methylbenzoate
- Ethyl 2-Methoxy-4-methylbenzoate
Ethyl 2-Ethoxy-4-methylbenzoate: (non-deuterated)
Uniqueness
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties compared to its non-deuterated counterparts. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where precise tracking and identification are crucial.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>, and how can isotopic purity be validated?
- Methodology : Deuterated analogs like Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup> are typically synthesized via acid-catalyzed H/D exchange or direct deuterium incorporation during esterification. Critical steps include:
- Use of deuterated reagents (e.g., D2O, CD3OD) to minimize proton contamination.
- Purification via preparative HPLC with a C18 column and deuterated solvent systems to isolate the target compound .
- Isotopic purity validation using high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR. For example, 98 atom% D purity in related deuterated estradiol derivatives was confirmed via isotopic mass spectrometry .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?
- Methodology :
- NMR Spectroscopy : <sup>1</sup>H NMR to confirm deuteration at specific sites (absence of proton signals) and <sup>13</sup>C NMR for backbone verification.
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+D]<sup>+</sup>) and isotopic distribution matching theoretical values.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess chemical purity (>97% as in deuterated benzaldehyde derivatives) .
Advanced Research Questions
Q. How do deuterium isotope effects (KIEs) influence the reaction kinetics of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup> in hydrolytic or catalytic studies compared to its protiated form?
- Methodology :
- Conduct parallel experiments using protiated and deuterated forms under identical conditions (e.g., pH, temperature).
- Measure rate constants (kH/kD) via kinetic assays (e.g., UV-Vis monitoring of hydrolysis).
- Use computational tools (e.g., DFT calculations) to model transition states and validate experimental KIE values. Note that deuterium substitution at methyl or ethoxy groups may reduce reaction rates due to stronger C-D bonds .
Q. What experimental strategies can resolve discrepancies between theoretical and observed NMR chemical shifts for Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?
- Methodology :
- Solvent Effects : Compare shifts in deuterated vs. non-deuterated solvents (e.g., CDCl3 vs. DMSO-d6).
- Conformational Analysis : Use X-ray crystallography (e.g., SHELXL ) to determine molecular geometry and correlate with NMR data.
- Dynamic Effects : Variable-temperature NMR to assess rotational barriers of ethoxy/methyl groups that may cause signal broadening .
Q. How can researchers optimize the use of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup> as an internal standard in trace-level quantitation (e.g., LC-MS/MS)?
- Methodology :
- Matrix Matching : Prepare calibration curves in biologically relevant matrices (e.g., plasma, tissue homogenates) to account for ion suppression.
- Column Selection : Use UPLC columns with sub-2 µm particles (e.g., Acquity BEH C18) for enhanced resolution of deuterated vs. protiated analytes.
- Stability Testing : Assess compound integrity under storage conditions (e.g., -80°C for long-term stability, validated in deuterated estradiol analogs ).
Data Contradiction and Troubleshooting
Q. How should researchers address batch-to-batch variability in isotopic enrichment of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?
- Methodology :
- Implement quality control (QC) protocols: Require suppliers to provide HRMS and <sup>2</sup>H NMR data for each batch (as in deuterated estradiol QC ).
- Use in-house validation via isotopic dilution assays to confirm consistency.
- For in-lab synthesis, optimize reaction conditions (e.g., reaction time, temperature) using design-of-experiment (DoE) approaches.
Q. What are the ethical considerations when publishing structural or analytical data for deuterated compounds like Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
